1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone
Description
1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone is an organic compound characterized by the presence of fluorine atoms on both phenyl rings and a sulfonyl group
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(4-fluorophenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3S/c16-12-3-1-11(2-4-12)15(18)9-10-21(19,20)14-7-5-13(17)6-8-14/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBJZJYVRVLFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301189074 | |
| Record name | 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-49-9 | |
| Record name | 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477334-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301189074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-FLUOROPHENYL)-3-((4-FLUOROPHENYL)SULFONYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzene and 4-fluorobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-fluorobenzenesulfonyl chloride is reacted with 4-fluorobenzene under reflux conditions in an appropriate solvent like dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atoms on the phenyl rings can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Synthesis of Bicalutamide
One of the most significant applications of 1-(4-fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone is its role in the synthesis of Bicalutamide , a potent antiandrogen used primarily in the treatment of prostate cancer. The compound acts as a precursor in the formation of Bicalutamide due to its sulfonyl functional group, which is crucial for the biological activity of the drug.
Case Study: Bicalutamide Production
- Process Overview : The synthesis involves reacting optically active intermediates with 4-fluorophenyl sulfinic acid derivatives. This method allows for high yields and purity, essential for pharmaceutical applications.
- Clinical Trials : Bicalutamide has undergone extensive clinical trials, demonstrating efficacy in managing hormone-sensitive prostate cancer with minimal side effects attributed to its specific action on androgen receptors.
Organic Synthesis Applications
2. Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly in creating more complex molecules with pharmaceutical relevance. Its unique structural features allow chemists to modify and develop new compounds with potential therapeutic effects.
3. Investigating Biological Activity
Research has shown that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and anticancer properties. Ongoing studies focus on understanding the mechanisms behind these activities, which could lead to new drug discoveries.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound, revealing promising anticancer activity against specific cell lines. The results indicated that modifications to the fluorophenyl groups enhanced potency, suggesting avenues for further exploration in drug design.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone can be compared with similar compounds such as:
1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone: This compound has a methyl group instead of a fluorine atom on one of the phenyl rings, which may affect its reactivity and biological activity.
1-(4-Fluorophenyl)-3-[(4-chlorophenyl)sulfonyl]-1-propanone: The presence of a chlorine atom instead of a fluorine atom can influence the compound’s electronic properties and its interactions with molecular targets.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts specific electronic and steric effects that can be advantageous in various applications.
Biological Activity
1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.4 g/mol. The compound features a propanone backbone substituted with fluorophenyl and sulfonyl groups, which are known to influence its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit anticancer properties, particularly in prostate cancer treatment. For instance, bicalutamide, a drug derived from related sulfonyl compounds, has been shown to effectively treat both malignant and benign prostate conditions. The mechanism involves the inhibition of androgen receptors, thereby blocking the growth signals in prostate cancer cells .
Antimicrobial Activity
Studies on structurally related compounds have demonstrated significant antimicrobial activity. For example, certain sulfonamide derivatives have shown potent effects against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often fall below those of standard antibiotics like vancomycin, suggesting a promising avenue for developing new antimicrobial agents .
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes the reaction of 4-fluorobenzenesulfonyl chloride with appropriate ketones under basic conditions. This method allows for the formation of the sulfonyl group while maintaining the integrity of the fluorophenyl moiety .
| Synthesis Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Step 1 | 4-Fluorobenzenesulfonyl chloride + Ketone | Basic medium | Variable |
| Step 2 | Acid workup | Neutralization | High purity |
Laboratory Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar sulfonamide structures have been tested against breast cancer cells, showing an IC50 value in the low micromolar range .
Q & A
Basic: What are the established synthetic routes for 1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone?
Methodological Answer:
The compound is synthesized via nucleophilic substitution or sulfonylation reactions. A common approach involves:
Friedel-Crafts Acylation : Reacting 4-fluorobenzene with a propanone precursor to form the ketone backbone.
Sulfonylation : Introducing the sulfonyl group using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields the pure product.
Key parameters include temperature control (0–5°C during sulfonylation) and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq). Yields typically range from 60–75% .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–7.8 ppm for fluorophenyl groups) and sulfonyl-attached carbons (δ 55–60 ppm).
- 19F NMR : Confirms fluorine substitution (δ -110 to -115 ppm for para-fluorine).
- IR Spectroscopy : Sulfonyl S=O stretches (1340–1360 cm⁻¹ and 1140–1160 cm⁻¹) and ketone C=O (1680–1720 cm⁻¹).
- Mass Spectrometry (HRMS) : Molecular ion peak [M+H]⁺ at m/z 338.05 (calculated for C₁₅H₁₁F₂O₃S) .
Advanced: How can crystallographic data discrepancies be resolved during structural refinement?
Methodological Answer:
Discrepancies in unit cell parameters or electron density maps require:
Data Reintegration : Verify raw data collection (e.g., detector calibration, exposure time) to minimize systematic errors.
SHELXL Refinement :
- Use the TWIN and BASF commands for twinned crystals.
- Apply ISOR restraints for disordered atoms.
Validation Tools :
- PLATON for symmetry checks.
- Mercury for Hirshfeld surface analysis to identify intermolecular interactions influencing packing .
Advanced: What is the role of the sulfonyl group in modulating bioactivity?
Methodological Answer:
The sulfonyl group enhances:
- Electron-Withdrawing Effects : Stabilizes charge-transfer interactions in enzyme binding pockets (e.g., antimicrobial targets).
- Hydrogen Bonding : Sulfonyl oxygen atoms act as hydrogen bond acceptors, critical for RORγt inverse agonist activity (IC₅₀ < 50 nM in some derivatives).
- Metabolic Stability : Reduces oxidative degradation compared to thioether analogs.
Structure-activity relationship (SAR) studies show replacing sulfonyl with carbonyl decreases potency by 10-fold .
Advanced: How to design structure-activity relationship (SAR) studies for fluorophenyl-sulfonyl derivatives?
Methodological Answer:
Core Modifications :
- Vary substituents on the propanone chain (e.g., alkyl, hydroxyl) to assess steric/electronic effects.
Crystallographic Dihedral Angles :
- Measure fluorophenyl-propanone dihedral angles (ideal range: 7–56°) to correlate with bioactivity.
In Silico Docking :
- Use AutoDock Vina with target proteins (e.g., cytochrome P450) to predict binding affinities.
Biological Assays :
- Test antimicrobial activity (MIC against S. aureus) or anti-inflammatory effects (IL-17 inhibition) .
Advanced: How to mitigate toxic byproduct formation during synthesis?
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect chlorinated intermediates (e.g., α-chloro derivatives) from incomplete sulfonylation.
- Process Optimization :
- Replace dichloromethane with acetonitrile to reduce halogenated byproducts.
- Implement scavengers (e.g., polymer-bound trisamine) to trap excess sulfonyl chloride.
- Safety Protocols : Follow GHS guidelines for handling fluorinated compounds (e.g., fume hoods, PPE) .
Basic: What are the thermal stability parameters for this compound?
Methodological Answer:
- Melting Point : 158–162°C (DSC analysis, heating rate 10°C/min).
- Thermogravimetric Analysis (TGA) : Decomposition onset at 240°C.
- Flash Point : 150°C (closed-cup method), indicating flammability risks during high-temperature reactions .
Advanced: Which computational methods predict electronic properties for crystallography?
Methodological Answer:
- Density Functional Theory (DFT) :
- Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate dipole moments and polarizability.
- Hirshfeld Surface Analysis :
- Quantify intermolecular interactions (e.g., F···H contacts contribute 12–15% to crystal packing).
- Multiwfn Software :
- Visualize electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
